N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide
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Overview
Description
N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide is a compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrrolidinone ring, which is a five-membered lactam, and a diphenylacetamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide typically involves the cyclization of itaconic acid derivatives with primary amines, followed by further functionalization steps. One common method includes the Masamune-Claisen condensation, which is used to form the β-keto esters, followed by cyclization with amidines to yield the desired pyrrolidinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide can be compared with other pyrrolidinone derivatives, such as:
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Known for its antimicrobial activity.
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: Studied for their potential anticancer properties.
N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide: Exhibits excellent antibacterial activity.
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-16-11-15(12-19-16)20-18(22)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIFZQLLEFYMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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